3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS No.: 847384-05-8
VCID: VC6860054
Molecular Formula: C17H17FN6O2
Molecular Weight: 356.361
* For research use only. Not for human or veterinary use.
![3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one - 847384-05-8](/images/structure/VC6860054.png)
Description |
3-(4-Fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-123triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound belonging to the triazolopyrimidine family. This class of compounds is known for its diverse pharmacological activities, including antiviral, antitumor, and enzyme-inhibitory properties. The specific structure of this compound integrates a fluorophenyl group and a piperidinyl moiety, which contribute to its chemical reactivity and potential biological activity. Structural FeaturesThe molecular structure of the compound includes:
These features make it a promising scaffold for drug discovery. SynthesisThe synthesis of triazolopyrimidine derivatives typically involves cyclization reactions between triazole precursors and pyrimidine intermediates. For this compound:
This process ensures high yields and purity, as reported in related studies on triazolopyrimidine compounds . Potential ApplicationsTriazolopyrimidines have demonstrated activity in several therapeutic areas:
Mechanism of ActionThe compound's fluorophenyl group aids in binding hydrophobic regions of target proteins, while the nitrogen-rich triazolopyrimidine core interacts with active sites through hydrogen bonding and π-stacking interactions. PharmacokineticsPreliminary studies on similar compounds suggest:
Docking StudiesMolecular docking simulations suggest that this compound exhibits strong binding affinities to protein targets such as influenza RNA polymerase and VEGFR-2 kinase . The fluorophenyl group enhances hydrophobic interactions, while the triazolopyrimidine core stabilizes binding via hydrogen bonds. In Vitro ActivityStudies on related compounds indicate:
Safety ProfileAlthough specific toxicity data for this compound are unavailable, related triazolopyrimidines have shown acceptable safety profiles in early-stage trials . |
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CAS No. | 847384-05-8 |
Product Name | 3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
Molecular Formula | C17H17FN6O2 |
Molecular Weight | 356.361 |
IUPAC Name | 3-(4-fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C17H17FN6O2/c18-12-4-6-13(7-5-12)24-16-15(20-21-24)17(26)23(11-19-16)10-14(25)22-8-2-1-3-9-22/h4-7,11H,1-3,8-10H2 |
Standard InChIKey | IOQUWUIJVNTFED-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Solubility | not available |
PubChem Compound | 20869580 |
Last Modified | Aug 18 2023 |
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